2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
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Overview
Description
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by further functionalization to introduce the cyclopropyl and methylbutanamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Cyclopropyl Compounds: Other compounds containing cyclopropyl groups may have similar chemical reactivity and biological properties.
Uniqueness
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C21H33N3O |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-10-11-19)15-18-9-6-12-23(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18-20H,6,9-15,22H2,1-2H3 |
InChI Key |
JBDPPEFWHWNSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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